[5-Bromo-2-(difluoromethoxy)phenyl]{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone
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Overview
Description
[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE: is a complex organic compound that features a brominated phenyl group, a difluoromethoxy substituent, and a trifluoromethylbenzyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE typically involves multiple steps:
Bromination: The initial step involves the bromination of a suitable phenyl precursor to introduce the bromine atom at the 5-position.
Piperazine Derivatization: The piperazine ring is then functionalized with a trifluoromethylbenzyl group.
Coupling Reaction: Finally, the functionalized piperazine is coupled with the brominated and difluoromethoxylated phenyl compound under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions may target the bromine substituent or the difluoromethoxy group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the bromine or difluoromethoxy groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound serves as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Medicine
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The brominated phenyl group and the trifluoromethylbenzyl piperazine moiety may interact with enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- [5-BROMO-2-(CHLOROMETHOXY)PHENYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE
- [5-BROMO-2-(METHOXY)PHENYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE
Uniqueness
The presence of the difluoromethoxy group in [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique candidate for various applications.
Properties
Molecular Formula |
C20H18BrF5N2O2 |
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Molecular Weight |
493.3 g/mol |
IUPAC Name |
[5-bromo-2-(difluoromethoxy)phenyl]-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H18BrF5N2O2/c21-15-4-5-17(30-19(22)23)16(11-15)18(29)28-8-6-27(7-9-28)12-13-2-1-3-14(10-13)20(24,25)26/h1-5,10-11,19H,6-9,12H2 |
InChI Key |
OQKWXKVMXDCAKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=C(C=CC(=C3)Br)OC(F)F |
Origin of Product |
United States |
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